Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dihydroxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGADXSKBFNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Benzyloxy Group:
Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups at various positions of the phenyl ring of the benzyloxy moiety could modulate the electronic properties and steric bulk of this group. This could lead to enhanced π-π stacking or hydrophobic interactions within the target binding site. For example, adding small alkyl or halogen substituents could fine-tune lipophilicity and binding affinity.
Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic or heteroaromatic rings could explore different binding interactions. For instance, replacing it with a naphthyl or pyridyl group could introduce new π-stacking possibilities or hydrogen bonding interactions, respectively.
Alteration of the Hydroxyl Groups:
Bioisosteric Replacement: Replacing one or both of the hydroxyl groups with bioisosteres such as an amino or thiol group could alter the hydrogen bonding capacity and acidity of the molecule, potentially leading to different binding affinities and selectivities.
Methylation or Acylation: Selective methylation or acylation of one of the hydroxyl groups could be explored. While this would reduce the hydrogen-donating antioxidant capacity, it could improve membrane permeability and potentially lead to activity through other mechanisms or act as a prodrug.
Modification of the Methyl Ester:
Varying the Alkyl Chain: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or esterified with different length alkyl chains (e.g., ethyl, propyl, butyl). This would modulate the lipophilicity of the entire molecule, which could influence its bioavailability and cellular uptake. As seen in cinnamic acid derivatives, there may be an optimal chain length for a specific biological activity.
Amide Formation: Converting the methyl ester to an amide by reacting it with various amines could introduce new hydrogen bonding donors and acceptors, potentially leading to novel interactions with biological targets.
Data Table of Structure-Activity Relationship Insights
| Molecular Feature | Modification Strategy | Potential Impact on Bioactivity | Rationale |
| Benzyloxy Moiety | Substitution on the phenyl ring | Modulate binding affinity and selectivity | Alters electronic and steric properties for enhanced target interaction. nih.gov |
| Replacement with other aryl/heteroaryl groups | Explore new binding interactions | Different ring systems can offer unique π-stacking or hydrogen bonding opportunities. | |
| Hydroxyl Groups | Bioisosteric replacement (e.g., -NH2, -SH) | Alter hydrogen bonding and acidity | Can lead to different binding modes and target selectivity. |
| Selective methylation/acylation | Improve membrane permeability; prodrug potential | Increases lipophilicity, though may reduce direct antioxidant activity. semanticscholar.org | |
| Methyl Ester | Varying alkyl chain length of the ester | Modulate lipophilicity and bioavailability | An optimal chain length can enhance cellular uptake and interaction with lipid-soluble targets. nih.gov |
| Conversion to amides | Introduce new hydrogen bonding sites | Can create novel interactions with the biological target. |
By systematically applying these design principles and evaluating the resulting analogs, it is possible to develop novel derivatives of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate with optimized and potentially novel biological activities.
Structure Activity Relationship Sar Analysis for Methyl 4 Benzyloxy 3,5 Dihydroxybenzoate Derivatives
Impact of Functional Group Substitutions on Bioactivity
The bioactivity of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate derivatives is a composite of the contributions from its core functional groups: the benzyloxy moiety, the hydroxyl groups, and the methyl ester. Alterations to any of these groups can significantly modulate the compound's interaction with biological systems.
Significance of the Benzyloxy Moiety in Molecular Interactions
The benzyloxy group, a benzyl (B1604629) ether, plays a multifaceted role in the molecular interactions of this compound derivatives. Its presence introduces a bulky, lipophilic substituent on the benzoate (B1203000) ring, which can influence several aspects of bioactivity.
The introduction of a benzyloxy pharmacophore can enhance the binding affinity of a molecule to its biological target. For instance, in a study on aryl/heteroaryl chalcone (B49325) motifs as monoamine oxidase B (MAO-B) inhibitors, the presence of a benzyloxy group at the para position of the B-ring was found to enhance inhibitory activity. nih.gov This enhancement is often attributed to the ability of the benzyl group to engage in hydrophobic and π-π stacking interactions within the active site of a protein. acs.org Such interactions can stabilize the ligand-receptor complex, leading to increased potency. acs.org
Influence of Hydroxy Groups on Biological Target Affinity
The number and position of hydroxyl (-OH) groups on the benzoic acid scaffold are paramount determinants of biological activity, particularly antioxidant capacity. Hydroxyl groups can act as hydrogen bond donors and acceptors, which are critical for molecular recognition and binding to biological targets. myskinrecipes.com
The antioxidant activity of phenolic compounds is closely related to the number and position of hydroxyl groups on the benzene (B151609) ring. researchgate.net Generally, an increase in the number of hydroxyl groups leads to higher antioxidant potential. nih.gov For dihydroxybenzoic acids, the relative positioning of the hydroxyl groups is a key factor. It has been observed that a 3,5-hydroxyl substitution pattern offers the best antioxidant activity. nih.gov This is because the double meta-substitution counterbalances the electron-withdrawing effect of the carboxyl group, facilitating hydrogen atom donation to scavenge free radicals. nih.gov In contrast, dihydroxybenzoic acids with hydroxyl groups in ortho and para positions to the carboxylate group have also demonstrated significant antioxidant properties against superoxide (B77818) radicals. semanticscholar.org
The presence of multiple hydroxyl groups can also contribute to higher binding affinity through the formation of a network of hydrogen bonds with the target protein. nih.gov However, the spatial arrangement must be optimal to achieve a perfect fit within the binding site. nih.gov For instance, in a study of various dihydroxybenzoic acids, the 3,5-dihydroxybenzoic acid showed strong antioxidant activity, whereas compounds with hydroxyl groups at ortho (2 and 6) and para (4) positions without meta substituents were found to be almost inactive in some assays. nih.gov This underscores the importance of the specific substitution pattern for a given biological activity. The hydroxyl groups in this compound are in the 3 and 5 positions, a configuration that is associated with potent antioxidant effects. nih.govnih.gov
Correlation of Alkoxy Chain Lengths with Antioxidant Potency in Cinnamic Acid Derivatives
While not a direct derivative of this compound, the study of cinnamic acid derivatives provides valuable insights into the effects of modifying alkoxy chains on antioxidant potency, a principle that can be extrapolated to other phenolic compounds. The length of an alkoxy chain can influence the lipophilicity of a molecule, which in turn affects its ability to traverse cell membranes and interact with lipophilic radicals.
In studies on novel synthetic opioids, the length of the alkoxy chain was found to markedly influence potency at the mu-opioid receptor. nih.gov While the biological target is different, this demonstrates the general principle that varying alkyl chain length can fine-tune biological activity. In the context of antioxidants, increasing the length of an alkyl chain in phenolic compounds can enhance their solubility in lipid phases, thereby improving their efficacy in preventing lipid peroxidation.
For example, in a series of O-alkyl derivatives of ferulic and syringic acid, the length of the O-alkyl chain was shown to affect the antioxidant capacity. nih.gov However, this relationship is not always linear. A "cut-off" effect has been observed in some homologous series of antioxidants, where increasing the alkyl chain length beyond a certain point leads to a decrease in activity. This can be due to steric hindrance or unfavorable partitioning into the aqueous phase where some radicals may reside. Therefore, there is likely an optimal alkoxy chain length for maximizing the antioxidant potency of a given phenolic scaffold.
Rational Design Principles for Optimized this compound Analogs
Based on the structure-activity relationships discussed, several rational design principles can be proposed for the development of optimized this compound analogs with enhanced bioactivity. The rational design of novel bioactive molecules is a critical and challenging task in drug discovery, often leveraging computational methods and a deep understanding of molecular interactions. mdpi.com
Advanced Characterization and Computational Approaches in Research on Methyl 4 Benzyloxy 3,5 Dihydroxybenzoate and Its Derivatives
Advanced Spectroscopic Methods for Derivative Characterization
Spectroscopic techniques are fundamental in the structural characterization of newly synthesized derivatives of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. They provide detailed information on the connectivity of atoms, molecular weight, and the spatial arrangement of atoms within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like NOESY and HSQC), is a cornerstone for the unambiguous structural elucidation of organic molecules. In the study of derivatives of this compound, NMR is used to confirm the molecular structure of newly synthesized compounds, such as the products of cyclization reactions. rasayanjournal.co.in
For instance, in the characterization of chromane (B1220400) derivatives synthesized from a related benzoic acid methyl ester, ¹H and ¹³C NMR analyses are crucial. rasayanjournal.co.in The chemical shifts (δ) in ppm provide information about the electronic environment of each proton and carbon atom, while coupling constants reveal connectivity between neighboring atoms. Two-dimensional NMR techniques like NOESY can reveal through-space correlations between protons, which is vital for determining stereochemistry and the relative orientation of different parts of the molecule. rasayanjournal.co.in
Table 1: Illustrative ¹H and ¹³C NMR Data for a Chromane Derivative (7-hydroxychroman-5-carboxylic acid) rasayanjournal.co.in
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) |
| ¹H NMR | ||
| COOH | 12.70 | broad s |
| OH | 9.42 | broad s |
| H6 | 6.79 | d, J = 2.6 Hz |
| H8 | 6.30 | d, J = 2.6 Hz |
| H2 | 4.04 | t, J = 4.08 Hz |
| H4 | 2.83 | t, J = 6.5 Hz |
| H3 | 1.86–1.78 | m |
| ¹³C NMR | ||
| C=O | 168.8 | |
| C-O (Ar) | 156.3, 156.0 | |
| C-Ar | 114.5, 110.3, 108.8, 107.1 | |
| O-CH₂ | 66.0 | |
| CH₂ | 23.3, 22.4 |
Data obtained in DMSO solvent. This table is illustrative of the type of data obtained for derivatives in this class.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rasayanjournal.co.in
When characterizing derivatives of this compound, techniques like Electrospray Ionization (ESI) are often employed. rasayanjournal.co.in ESI-MS can be used to confirm the mass of the synthesized compound. For example, in the analysis of a carboxylic acid derivative, the observed mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ was found to be 193.0502, which corresponded closely to the calculated value of 193.0501, confirming the identity of the compound. rasayanjournal.co.in Fragmentation patterns observed in the mass spectrum can also help to piece together the structure of the molecule by identifying stable fragments that are lost from the parent ion. fu-berlin.de
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Table 2: Crystallographic Data for the Analogue Compound Methyl 4-(benzyloxy)-3-methoxybenzoate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.2466 (7) |
| b (Å) | 17.973 (2) |
| c (Å) | 14.8785 (18) |
| β (°) | 94.018 (3) |
| Volume (ų) | 1399.6 (3) |
| Z | 4 |
Theoretical and Computational Chemistry Studies
In conjunction with experimental techniques, theoretical and computational chemistry provides a deeper understanding of the properties and behavior of this compound and its derivatives at the molecular level.
Molecular Dynamics Simulations and Conformational Analysis of Derivatives
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations can provide valuable insights into their conformational flexibility and interactions with their environment, such as in a solvent or when bound to a biological target. nih.gov
The process typically involves defining a force field (like CHARMM27) to describe the interactions between atoms. nih.gov The system is then solvated in a water box, and the simulation is run for a specific duration (e.g., 100 ns) at a given temperature and pressure. nih.gov Analysis of the simulation trajectory can reveal stable conformations, dynamic behavior, and the stability of intermolecular interactions, such as those between a ligand and a receptor protein. unimi.it
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. rasayanjournal.co.in Methods like B3LYP are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net
These calculations can predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which can then be compared with experimental results to validate the computational model. chemicalbook.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
In Silico Prediction of Binding Interactions with Biological Macromolecules
Computational, or in silico, methods provide powerful tools for predicting and analyzing the interactions between small molecules, such as this compound and its derivatives, and biological macromolecules like proteins and nucleic acids. These approaches are crucial in modern drug discovery and molecular biology for identifying potential therapeutic targets, optimizing lead compounds, and understanding molecular mechanisms of action. imrpress.comimrpress.com Techniques such as molecular docking and virtual screening allow researchers to model these interactions at an atomic level, predicting binding affinities and modes without the immediate need for extensive laboratory experiments. researchgate.net
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. researchgate.net This method involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. The results are often expressed as a docking score or binding energy, with lower (more negative) values typically indicating a more favorable and stable interaction. researchgate.net
For instance, a hypothetical molecular docking study of this compound and its derivatives against a potential enzyme target, such as a viral protease or an enzyme involved in oxidative stress, could yield results similar to those shown in the table below. Such studies are instrumental in ranking compounds based on their predicted binding affinity. nih.gov
Table 1: Hypothetical Molecular Docking Scores of this compound and its Derivatives against a Target Protein.
| Compound | IUPAC Name | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| Parent | This compound | -7.2 | 5.8 |
| Derivative A | Methyl 4-(4-chlorobenzyloxy)-3,5-dihydroxybenzoate | -7.8 | 2.1 |
| Derivative B | Methyl 4-(benzyloxy)-3-hydroxy-5-methoxybenzoate | -6.9 | 11.2 |
| Derivative C | 4-(benzyloxy)-3,5-dihydroxybenzoic acid | -7.5 | 3.5 |
Following initial docking studies, virtual screening can be employed to rapidly assess large libraries of related chemical structures. nih.gov This high-throughput computational method helps prioritize a smaller, more manageable number of compounds for further experimental testing. The goal is to identify derivatives with potentially enhanced biological activity.
A crucial aspect of in silico analysis is the detailed examination of the specific molecular interactions that stabilize the ligand-protein complex. These non-covalent interactions are fundamental to the specificity and affinity of the binding. physchemres.org They can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl groups on the benzoate (B1203000) ring) and acceptors (like backbone carbonyl oxygen or side-chain oxygen/nitrogen atoms of amino acids).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzyl (B1604629) group) and hydrophobic amino acid residues (e.g., Alanine, Valine, Leucine).
Pi-Interactions: Including Pi-Pi stacking or Pi-cation interactions involving the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
The table below illustrates the types of interactions that might be predicted between this compound and the active site residues of a hypothetical target protein.
Table 2: Predicted Intermolecular Interactions between this compound and a Hypothetical Protein Active Site.
| Ligand Functional Group | Interacting Amino Acid Residue | Interaction Type | Bond Distance (Å) |
|---|---|---|---|
| 3-hydroxyl group | ASP 153 | Hydrogen Bond | 2.8 |
| 5-hydroxyl group | SER 46 | Hydrogen Bond | 3.1 |
| Ester carbonyl | GLY 143 | Hydrogen Bond | 2.9 |
| Benzyl ring | PHE 140 | Pi-Pi Stacking | 4.5 |
These computational predictions provide a foundational hypothesis for the compound's mechanism of action. Subsequent molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the predicted binding pose. nih.govresearchgate.net Ultimately, these in silico findings guide experimental studies, such as enzyme inhibition assays, to validate the predicted biological activity.
Future Research Directions and Translational Perspectives for Methyl 4 Benzyloxy 3,5 Dihydroxybenzoate Research
Expansion of Synthetic Utility in Organic and Materials Chemistry
The molecular architecture of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate, featuring a protected catechol-like system and a reactive methyl ester, presents a versatile scaffold for synthetic exploitation. Future research should focus on expanding its utility as a building block in both organic and materials chemistry.
In organic synthesis, the strategic placement of hydroxyl and benzyloxy groups allows for selective functionalization. The free hydroxyl groups can serve as nucleophiles for etherification, esterification, or as directing groups in electrophilic aromatic substitution. The benzyl (B1604629) ether acts as a stable protecting group that can be selectively removed under hydrogenolysis conditions, revealing a third hydroxyl group for further modification. This differential reactivity could be harnessed in the multi-step synthesis of complex natural products or pharmacologically active molecules.
In materials science, the polyphenolic nature of the deprotected compound suggests its potential as a monomer for creating novel polymers. Research could explore its incorporation into polyesters, polycarbonates, or epoxy resins. The resulting materials may exhibit enhanced properties such as antioxidant capabilities, UV resistance, and improved thermal stability, making them suitable for applications in food packaging, coatings, and biomedical devices.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Potential Outcome | Application Area |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Introduction of new functional groups | Drug discovery, Probe synthesis |
| Acylation | Acyl chloride, Base (e.g., Pyridine) | Formation of ester linkages | Prodrug synthesis, Materials science |
| Hydrogenolysis | H₂, Pd/C | Deprotection of benzyl group | Access to trihydroxy derivatives |
| Polymerization | With co-monomers (e.g., diacyl chlorides) | Creation of functional polymers | Advanced materials, Biomedical engineering |
| Electrophilic Substitution | e.g., Nitrating or Halogenating agents | Functionalization of the aromatic ring | Synthesis of novel derivatives |
Deeper Mechanistic Elucidation of Biological Activities in Complex Systems
While preliminary studies on related gallate structures suggest potential antioxidant, anti-inflammatory, and enzyme-inhibiting properties, the specific biological activities of this compound remain largely unexplored. Future research must move beyond simple in vitro assays to a deeper mechanistic understanding within complex biological systems.
A critical avenue of investigation is its role as a multifunctional agent, particularly in the context of neurodegenerative diseases. For instance, a study on structurally related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives revealed potent and selective monoamine oxidase B (MAO-B) inhibitory activity, along with antioxidant and anti-neuroinflammatory effects. nih.gov Future studies should investigate whether this compound or its derivatives share this capacity to modulate multiple pathological pathways in diseases like Parkinson's. nih.gov
Advanced cell-based assays, proteomics, and transcriptomics approaches should be employed to identify specific cellular targets and signaling pathways modulated by the compound. Investigating its effects on oxidative stress markers, inflammatory cytokine production, and specific enzyme kinetics in relevant cell models (e.g., neurons, macrophages) will be essential to build a comprehensive biological profile.
Development of Advanced Computational Models for Predictive Design
To accelerate the discovery of derivatives with enhanced activity and optimized pharmacokinetic profiles, the development of advanced computational models is paramount. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound analogs with their biological activities.
These in silico models can help predict the properties of yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success. researchgate.net Molecular docking simulations can be used to predict and analyze the binding interactions of the compound with specific protein targets, such as enzymes or receptors. This can provide insights into the mechanism of action at a molecular level and facilitate the rational design of more potent and selective inhibitors. Furthermore, predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help in the early identification of candidates with favorable drug-like characteristics, reducing the rate of attrition in later stages of drug development. researchgate.net
Table 2: Key Parameters for Computational Modeling
| Model Type | Input Data | Predicted Properties | Purpose |
| QSAR | Molecular descriptors, Biological activity data | Potency, Selectivity | Guide lead optimization |
| Molecular Docking | Ligand structure, Protein target structure | Binding affinity, Binding mode | Elucidate mechanism, Design new inhibitors |
| ADME Prediction | Chemical structure | Solubility, Permeability, Metabolism | Assess drug-likeness |
| Molecular Dynamics | Ligand-protein complex structure | Conformational stability, Free energy of binding | Refine understanding of molecular interactions |
Exploration of Supramolecular Host-Guest Applications and Biomimicry
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for this compound. researchgate.netrsc.org Its aromatic and hydrogen-bonding functionalities make it an ideal candidate for host-guest applications.
Future research could explore its encapsulation within host molecules like cyclodextrins. Such complexation could enhance its aqueous solubility, improve its stability, and provide a mechanism for controlled release. The formation of these dynamic networks through host-guest interactions is a versatile tool for designing novel self-assembled materials, such as hydrogels or micelles, for biomedical applications. researchgate.netrsc.org
Furthermore, the catechol-like moiety (after debenzylation) is inspired by the adhesive proteins of marine mussels. This provides a biomimetic avenue for research. Investigations could focus on incorporating the molecule into polymers to create advanced bio-adhesives or surface coatings with strong underwater adhesion properties, suitable for medical or marine applications.
Design of Targeted Chemical Probes and Molecular Tools
A chemical probe is a small molecule used to study and manipulate biological systems. nih.govplos.org this compound can serve as a scaffold for the design of such molecular tools. By strategically modifying its structure, researchers can create probes to investigate specific biological processes.
For example, a fluorescent dye could be attached to the molecule without compromising its binding to a biological target. This would allow for the visualization of the target within cells or tissues using fluorescence microscopy. Alternatively, a photo-activatable group could be incorporated, enabling researchers to control the compound's activity with light, providing high spatiotemporal precision. The development of such probes is a challenging but critical endeavor for target validation in drug discovery and for dissecting complex biological mechanisms. nih.govrsc.org
Table 3: Strategies for Developing Chemical Probes
| Probe Type | Structural Modification | Intended Use |
| Fluorescent Probe | Covalent attachment of a fluorophore | Imaging the subcellular localization of the target |
| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag | Target identification and pull-down assays |
| Photo-affinity Label | Addition of a photo-reactive group (e.g., azide) | Covalently label the target protein upon UV irradiation |
| Caged Compound | Introduction of a photo-labile protecting group | Spatiotemporal control of biological activity |
Q & A
Q. What spectroscopic signatures distinguish this compound from its demethylated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
